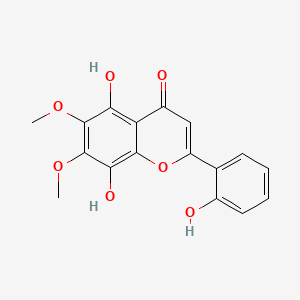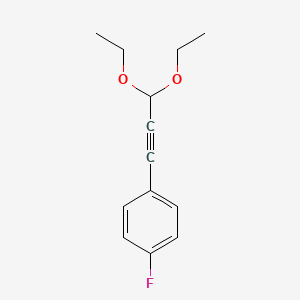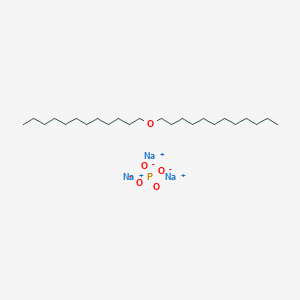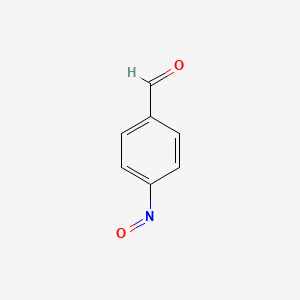
Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, which includes antipyrine and pyridine moieties, suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(5-methylpyridyl)thiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration would be crucial to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, organometallic compounds; often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The antipyrine and pyridine moieties may facilitate binding to active sites, leading to inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea derivatives: Compounds like thiourea, N,N’-dimethylurea, and phenylurea share structural similarities and are used in various applications.
Antipyrine derivatives: Compounds such as aminopyrine and dipyrone are known for their analgesic and anti-inflammatory properties.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine are essential in biological systems and have diverse pharmacological activities.
Uniqueness
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” stands out due to its unique combination of antipyrine and pyridine moieties, which may confer distinct biological and chemical properties not observed in other similar compounds.
Eigenschaften
| 73953-55-6 | |
Molekularformel |
C18H19N5OS |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C18H19N5OS/c1-12-9-10-15(19-11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25) |
InChI-Schlüssel |
GRDLOPJJQDQIEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)


![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
